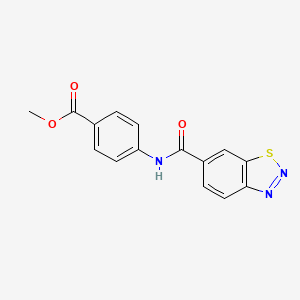

METHYL 4-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE

Description

Methyl 4-(1,2,3-benzothiadiazole-6-amido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para-position with a 1,2,3-benzothiadiazole-6-amido group. The methyl ester group enhances lipophilicity, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name |

methyl 4-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-21-15(20)9-2-5-11(6-3-9)16-14(19)10-4-7-12-13(8-10)22-18-17-12/h2-8H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAMMTFDKOHMLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=NS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE typically involves the reaction of 1,2,3-benzothiadiazole with methyl 4-aminobenzoate. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiadiazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

The compound 2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Antitumor Activity

Research indicates that compounds similar to 2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide exhibit significant antitumor properties. A study highlighted the effectiveness of quinoline derivatives against various cancer cell lines, suggesting that modifications in the structure can enhance pharmacological effects. For instance, derivatives have been shown to induce apoptosis in breast cancer cells through pathways involving reactive oxygen species and mitochondrial dysfunction .

Antimicrobial Properties

Quinoline-based compounds have also demonstrated antimicrobial activity. The presence of the ethoxy and methoxy groups in this compound may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death. Research has shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Study 1: Antitumor Efficacy

In a controlled study, a series of quinoline derivatives were synthesized and tested for their cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents, indicating potent antitumor activity. The study concluded that the structural modifications contributed to enhanced efficacy against cancer cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of similar quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed that these compounds inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting a promising avenue for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of METHYL 4-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinoline Cores

describes a series of methyl 4-(piperazin-1-yl)benzoate derivatives (C1–C7) featuring 2-arylquinoline-4-carbonyl groups. Key differences from the target compound include:

- Linker Flexibility : The rigid amide linker in the target compound contrasts with the flexible piperazinyl group in C1–C7, which may influence conformational stability .

Ethyl Benzoate Derivatives with Pyridazine/Isoxazole Cores

lists ethyl 4-substituted benzoates (e.g., I-6230, I-6273) with pyridazine or isoxazole heterocycles. Comparisons include:

| Feature | This compound | Pyridazine/Isoxazole Derivatives |

|---|---|---|

| Heterocycle | 1,2,3-Benzothiadiazole | Pyridazine, methylisoxazole |

| Linker | Amide (-CONH-) | Phenethylamino or phenethylthio |

| Ester Group | Methyl ester | Ethyl ester |

- Ester Group Effects : The methyl ester in the target compound may confer slightly higher metabolic stability compared to ethyl esters, which are more prone to hydrolysis by esterases .

Substructure Analysis and Functional Group Trends

highlights the importance of substructure mining in understanding structure-activity relationships (SAR). Key observations:

- Amide vs.

- Electron-Deficient Cores: Benzothiadiazole’s electron-deficient nature contrasts with quinoline’s aromatic system, suggesting divergent interactions in π-π stacking or charge-transfer complexes.

- Substituent Effects : Halogenated or trifluoromethyl groups (e.g., C2–C7) increase lipophilicity and may improve membrane permeability, whereas the unsubstituted benzothiadiazole in the target compound prioritizes electronic effects over lipophilicity .

Biological Activity

Methyl 4-(1,2,3-benzothiadiazole-6-amido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiadiazole moiety, which is known for its diverse biological activities. The compound can be synthesized through various methods involving the reaction of methyl benzoate with 1,2,3-benzothiadiazole derivatives under specific conditions that facilitate the formation of the amide bond.

The primary biological activity associated with this compound is its interaction with specific biochemical pathways:

- Target Interaction : The compound primarily targets Primary Aromatic Amines (PAAs) . It has been observed to exhibit high sensitivity and selectivity for detecting PAAs through fluorescence quenching mechanisms.

- Biochemical Pathways : The compound's action involves static quenching processes that affect the detection pathways related to PAAs. This suggests potential applications in sensor technology for environmental monitoring.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable properties regarding absorption, distribution, metabolism, and excretion (ADME). Its stability and porosity are critical factors that contribute to its bioavailability and therapeutic efficacy.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies

Several studies have highlighted the biological significance of compounds related to this compound:

- Antitumor Studies : Research indicates that derivatives of benzothiadiazole exhibit potent antitumor properties. For instance, compounds within this class have shown significant cytotoxic effects against breast cancer cell lines with low GI50 values .

- Antimicrobial Research : A study on benzothiazole derivatives reported their effectiveness against various bacterial strains. The mechanism was linked to their ability to inhibit bacterial peptide deformylase (PDF), suggesting a pathway for developing new antibacterial agents .

- Fluorescent Sensor Applications : The use of this compound in constructing nanosheets for detecting PAAs illustrates its utility in sensor technology. These nanosheets demonstrated high selectivity and sensitivity due to the compound's unique interaction with PAAs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.